1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4S/c1-15(2)14-26(23,24)19-6-5-11-21(12-19)20(22)13-25-18-9-7-17(8-10-18)16(3)4/h7-10,15-16,19H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZIJVSYFOKXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure
The compound is characterized by a piperidine ring substituted with a sulfonyl group and an aryloxy moiety. Its structural formula can be represented as follows:
Research indicates that this compound interacts with various biological pathways, primarily through inhibition of specific enzymes and receptors. Key mechanisms include:
- Inhibition of Malate Dehydrogenase (MDH) : Studies have shown that compounds similar in structure inhibit MDH, impacting cancer metabolism by reducing mitochondrial respiration and HIF-1α accumulation .
- Histamine H4 Receptor Antagonism : The compound may act as an antagonist for the Histamine H4 receptor, which is implicated in inflammatory responses and conditions such as tinnitus .
Pharmacodynamics
Pharmacodynamic studies reveal that the compound exhibits significant potency in vitro, affecting cellular processes involved in cancer cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of MDH | |
| Receptor Antagonism | H4 receptor antagonism | |
| Antitumor Activity | Reduced tumor growth in xenografts |
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into potential applications:
- Antitumor Efficacy : In xenograft models using HCT116 colorectal cancer cells, compounds structurally related to this compound demonstrated significant tumor reduction, suggesting a viable pathway for cancer treatment .
- Inflammation Models : Compounds targeting the H4 receptor have shown promise in reducing inflammation in animal models, indicating potential therapeutic benefits for conditions like asthma and allergic rhinitis .
Research Findings
Recent findings emphasize the dual role of this compound in targeting metabolic pathways and inflammatory processes. The ability to inhibit MDH while also acting on histamine receptors presents a multifaceted approach to treatment strategies.
Table 2: Comparative Analysis of Related Compounds
Q & A
Q. Key challenges :
- Steric hindrance from the bulky 2-methylpropanesulfonyl group, requiring optimized reaction temperatures (e.g., 60–80°C) and catalysts like DMAP .
- Byproduct formation during coupling steps, necessitating rigorous monitoring via TLC or HPLC .
Basic: Which spectroscopic methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms the piperidine sulfonyl group (δ ~3.5–4.0 ppm for piperidine protons) and isopropylphenoxy moiety (δ ~1.2–1.4 ppm for isopropyl CH₃) .
- 2D NMR (e.g., COSY, HSQC) resolves stereochemistry at the piperidine ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~435) .
- IR Spectroscopy : Identifies sulfonyl S=O stretching (~1350–1150 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Experimental design considerations :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency , while toluene minimizes side reactions in coupling steps .
- Catalyst screening : Test bases like K₂CO₃ vs. DBU for deprotonation efficacy in nucleophilic substitutions .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) .
Q. Data-driven optimization example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12 hrs | 45 | 92 |
| Toluene, 100°C, 6 hrs | 68 | 98 |
Optimized protocol prioritizes toluene and higher temperatures .
Advanced: How should researchers address contradictory biological activity data (e.g., in vitro vs. in vivo)?
Answer:
Methodological framework :
Validate assay conditions :
- Ensure consistent cell lines (e.g., HepG2 vs. primary hepatocytes) and assay protocols (e.g., ATP levels for cytotoxicity) .
Pharmacokinetic profiling :
- Measure metabolic stability (e.g., liver microsome assays) to explain low in vivo efficacy despite high in vitro activity .
Target engagement studies :
- Use SPR or ITC to confirm binding affinity discrepancies between recombinant proteins and cellular lysates .
Case study : A related piperidine sulfonyl compound showed 90% in vitro kinase inhibition but <10% in vivo efficacy due to rapid hepatic clearance. Adjusting the sulfonyl group to a trifluoromethyl analog improved metabolic stability .
Advanced: What computational strategies predict target interactions for SAR studies?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the sulfonyl group’s hydrogen bonding with catalytic lysine residues .
- MD simulations : Assess conformational stability of the piperidine ring in binding pockets over 100 ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., isopropyl vs. tert-butyl phenoxy groups) on logP and IC₅₀ values .
Example : A QSAR model for piperidine sulfonyl derivatives revealed that ClogP >3.5 correlates with improved blood-brain barrier penetration, critical for CNS-targeted analogs .
Advanced: How to resolve stereochemical ambiguities in the piperidine ring?
Answer:
- X-ray crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
